molecular formula C18H22N4O2 B5776618 N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B5776618
M. Wt: 326.4 g/mol
InChI Key: ROVHAJUTFASNHE-UHFFFAOYSA-N
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Description

  • The pyridine ring is introduced through a nucleophilic substitution reaction using a pyridine derivative, such as 2-chloropyridine.
  • Reaction conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
  • Attachment of the Methoxy and Methyl Groups:

    • The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents, such as methoxybenzene and methyl iodide.
    • Reaction conditions: The reactions are typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and a solvent, such as dichloromethane, at room temperature.
  • Industrial Production Methods: Industrial production of N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

      Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

      Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

    Common Reagents and Conditions:

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.

      Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

      Substitution: Common reagents include halogenating agents, such as chlorine or bromine, and nucleophiles, such as amines or thiols, typically used in the presence of a catalyst or base.

    Major Products:

      Oxidation: Formation of aldehydes or carboxylic acids.

      Reduction: Formation of piperidine derivatives.

      Substitution: Formation of substituted aromatic compounds.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    • Formation of the Piperazine Ring:

      • Starting with a suitable precursor, such as 1-benzylpiperazine, the piperazine ring is formed through a cyclization reaction.
      • Reaction conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

    Scientific Research Applications

    N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications, including:

      Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

      Biology: Studied for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.

      Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.

      Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.

    Comparison with Similar Compounds

    N-(2-methoxy-5-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

      N-(2-methoxyphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: Lacks the methyl group, leading to different chemical and biological properties.

      N-(2-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide: Lacks the methoxy group, affecting its reactivity and interactions.

      N-(2-methoxy-5-methylphenyl)-4-(pyridin-3-yl)piperazine-1-carboxamide: Has the pyridine ring in a different position, altering its binding affinity and activity.

    The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

    Properties

    IUPAC Name

    N-(2-methoxy-5-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H22N4O2/c1-14-6-7-16(24-2)15(13-14)20-18(23)22-11-9-21(10-12-22)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,20,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ROVHAJUTFASNHE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)C3=CC=CC=N3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H22N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    326.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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